molecular formula C24H26N4O2S B2571935 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1023505-84-1

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2571935
CAS No.: 1023505-84-1
M. Wt: 434.56
InChI Key: KLPDAACFRMQTBG-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfanyl-acetamide derivatives featuring a fused imidazo[1,2-c]quinazolinone core. The structure includes a butan-2-yl substituent at position 2, a 3-oxo group, and a 4-ethylphenyl acetamide moiety.

Properties

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-15(3)21-23(30)28-22(27-21)18-8-6-7-9-19(18)26-24(28)31-14-20(29)25-17-12-10-16(5-2)11-13-17/h6-13,15,21H,4-5,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPDAACFRMQTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinazoline core, followed by the introduction of the butan-2-yl and sulfanyl groups. The final step involves the acylation of the compound with N-(4-ethylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the imidazoquinazoline core, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural motifs, synthesis pathways, and inferred pharmacological properties. Key differences in substituents and core heterocycles are highlighted.

Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Reported Activity/Use Reference
2-{[2-(Butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Imidazo[1,2-c]quinazolinone Butan-2-yl, 4-ethylphenyl Hypothesized anti-inflammatory* N/A
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, amino group Anti-exudative (10 mg/kg dose)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl, varied N-substituents Antimicrobial, anticancer screening
Diclofenac Sodium (Reference) Phenylacetic acid derivative Dichlorophenyl, sodium salt Anti-inflammatory (8 mg/kg dose)

Notes:

  • Substituent Effects : The butan-2-yl group could increase lipophilicity, favoring membrane permeability, while the 4-ethylphenyl acetamide moiety may modulate solubility and metabolic stability .
  • Activity Inference : Triazole derivatives (e.g., ) exhibit anti-exudative activity comparable to diclofenac sodium, suggesting that the target compound’s sulfanyl-acetamide group may similarly inhibit inflammatory mediators like prostaglandins .

Crystallographic Considerations

Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL (). For example, SHELXL’s robust refinement algorithms enable precise modeling of complex heterocycles and sulfanyl linkages, critical for confirming the stereochemistry of analogs like those in .

Biological Activity

The compound 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is part of a class of imidazoquinazolines that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazoquinazoline core : A bicyclic structure known for its biological activity.
  • Sulfanyl group : This functional group may contribute to redox activity.
  • Butanamide moiety : Enhances lipophilicity and may influence interactions with biological targets.
PropertyValue
Molecular Weight436.5 g/mol
XLogP3-AA4.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, potentially including:

  • Enzymes and receptors : The imidazoquinazoline core may modulate the activity of specific enzymes or receptors involved in cell signaling pathways.
  • Redox reactions : The sulfanyl group could play a role in cellular redox processes, impacting oxidative stress responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazoquinazolines exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one have shown:

  • Moderate activity against bacterial strains such as E. coli and S. aureus.
  • Enhanced susceptibility in fungal strains , particularly Candida albicans, suggesting potential applications in antifungal therapies .

Anticancer Potential

The anticancer properties of imidazoquinazolines have been explored extensively. Notably:

  • Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.
  • A related compound showed an IC50 value of 21.94 nM against Aurora A kinase, indicating potential as an anticancer agent targeting specific kinases involved in cell division .

Case Studies

  • Antimicrobial Screening : A study on substituted benzo[4,5]imidazo[1,2-c]quinazolines revealed that many derivatives exhibited significant free radical scavenging activity and moderate antibacterial properties against common pathogens .
  • Cytotoxicity Assays : In vitro tests on compounds with similar structures indicated promising results in inhibiting cancer cell proliferation, particularly in breast cancer models (MDA-MB-231), highlighting the potential for development into therapeutic agents .

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